

"physical and chemical properties of sodium difluoromethanesulfinate"

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Compound of Interest

Compound Name: sodium difluoromethanesulfinate

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An In-depth Technical Guide to Sodium Difluoromethanesulfinate

Introduction: The Rise of a Versatile Reagent in Medicinal and Agrochemical Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl group ($-\text{CHF}_2$) has garnered significant attention for its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for thiol, hydroxyl, or amino groups, often enhancing metabolic stability and binding affinity. **Sodium difluoromethanesulfinate** ($\text{CF}_2\text{HSO}_2\text{Na}$), often referred to as "Hu's reagent," has emerged as a powerful and versatile tool for introducing this valuable moiety into a wide array of organic molecules.^{[1][2]}

This technical guide provides an in-depth analysis of the physical and chemical properties of **sodium difluoromethanesulfinate**, its mechanistic behavior, and practical, field-proven protocols for its application. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient and innovative synthesis.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of **sodium difluoromethanesulfinate** is critical for its effective handling, storage, and application in synthesis. The reagent is typically a white to light yellow crystalline powder.^{[3][4]}

Key Data Summary

A compilation of the essential physicochemical data for **sodium difluoromethanesulfinate** is presented below.

Property	Value	Source(s)
CAS Number	275818-95-6	^{[5][6]}
Molecular Formula	CHF ₂ NaO ₂ S	^{[5][6][7]}
Molecular Weight	138.07 g/mol	^{[6][7]}
Appearance	White to light yellow powder/crystal	^{[3][4]}
Purity	Typically ≥95-98%	^{[3][6][8]}
Storage Conditions	2-8°C, under inert atmosphere (e.g., Nitrogen)	^{[5][9][10]}
SMILES	O=S(C(F)F)O[Na]	^[6]
InChI Key	WRYSLFYACKIPNN-UHFFFAOYSA-M	^{[5][9]}

Stability and Handling

Storage: **Sodium difluoromethanesulfinate** should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.^{[5][9][10]} This precaution is necessary to prevent degradation from atmospheric moisture and oxygen, ensuring the reagent's reactivity and shelf-life.

Handling: As a solid, it is relatively easy to handle compared to gaseous fluoroalkylating agents. However, it is classified as causing skin and serious eye irritation.^[5] Appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood.

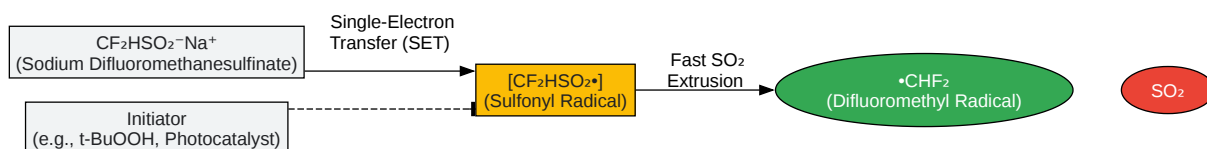
Section 2: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of **sodium difluoromethanesulfinate** stems from its ability to serve as a precursor to the highly reactive difluoromethyl radical ($\bullet\text{CHF}_2$). This radical species is the key intermediate that enables the formation of C–CF₂H bonds under mild conditions.

Generation of the Difluoromethyl Radical

The conversion of the stable sulfinate salt to the difluoromethyl radical is typically initiated by a single-electron transfer (SET) process, usually facilitated by an oxidant. Common initiators include organic peroxides like tert-butyl hydroperoxide (TBHP) or photocatalytic systems.^[11] The generally accepted mechanism involves the oxidation of the sulfinate anion to a sulfonyl radical, which then rapidly undergoes desulfonylation (extrusion of SO₂) to generate the desired $\bullet\text{CHF}_2$ radical.

This process is visualized in the diagram below.



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Caption: Generation of the $\bullet\text{CHF}_2$ radical from **sodium difluoromethanesulfinate**.

This radical generation under mild conditions is a key advantage, allowing for excellent functional group tolerance in complex molecules, which is highly desirable for late-stage functionalization in drug development.^[1]

Section 3: Synthetic Applications and Experimental Protocols

Sodium difluoromethanesulfinate is a versatile reagent for the difluoromethylation of a wide range of substrates, including heterocycles, alkenes, and alkynes.^[1] The reactions generally proceed via radical mechanisms and are compatible with various catalytic systems, including transition metal, photocatalytic, and electrochemical methods.^[1]

Protocol: Radical Difluoromethylation of a Heteroaromatic Base

This protocol is adapted from a general procedure for the difluoromethylation of protonated heteroaromatic bases, demonstrating a practical application of the reagent.^[11]

Objective: To install a difluoromethyl group onto a nitrogen-containing heterocycle, such as pyridine-4-carbonitrile.

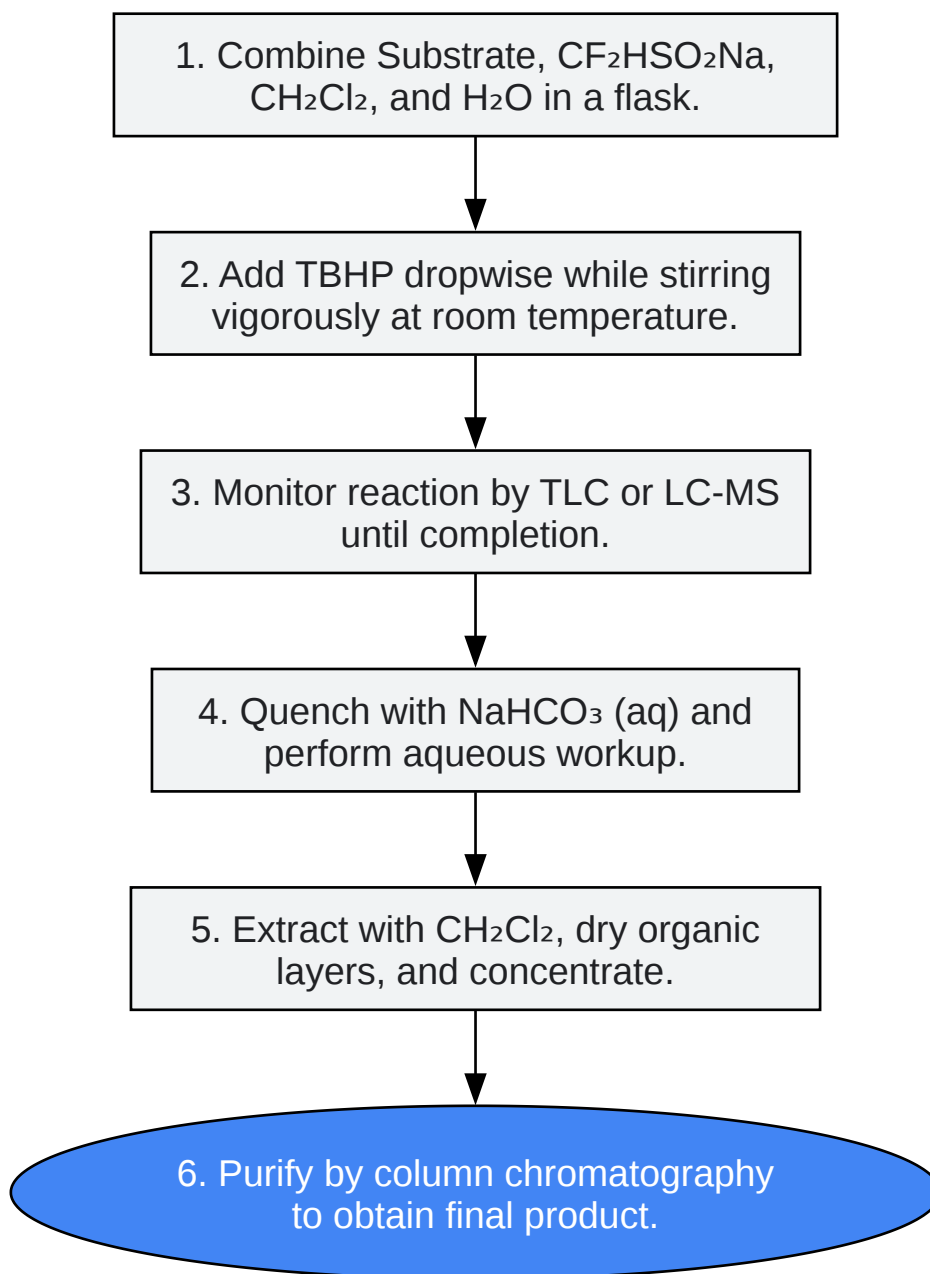
Materials:

- Substrate (e.g., pyridine-4-carbonitrile)
- **Sodium Difluoromethanesulfinate** ($\text{CF}_2\text{HSO}_2\text{Na}$)
- tert-Butyl hydroperoxide (TBHP), 70% solution in water
- Dichloromethane (CH_2Cl_2)
- Water (deionized)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol), **sodium difluoromethanesulfinate** (2.0 mmol, 2.0 equiv.), dichloromethane (5 mL), and water (5 mL).
- **Initiation:** Stir the resulting two-phase mixture vigorously at room temperature. Slowly add tert-butyl hydroperoxide (2.0 mmol, 2.0 equiv.) dropwise over 5 minutes.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure difluoromethylated product.

The workflow for this general process can be visualized as follows.



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Caption: General workflow for a TBHP-initiated difluoromethylation reaction.

Section 4: Safety and Hazard Information

Proper safety precautions are paramount when working with any chemical reagent.

- Hazard Statements: According to supplier safety data, **sodium difluoromethanesulfinate** is designated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe

skin burns and eye damage).[5]

- Precautionary Statements: Key precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][9]
- First Aid: In case of skin contact, wash immediately with plenty of water.[3] If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Always seek immediate medical attention after significant exposure.

Conclusion

Sodium difluoromethanesulfinate is a highly effective, practical, and versatile reagent for the introduction of the difluoromethyl group into organic molecules. Its solid form, ease of handling, and ability to generate the key $\bullet\text{CHF}_2$ radical under mild conditions make it an invaluable tool in modern organic synthesis. For researchers in medicinal and agrochemical fields, mastering the use of this reagent opens up new avenues for the late-stage functionalization of complex molecules, enabling the rapid exploration of chemical space and the development of novel, high-value compounds.

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